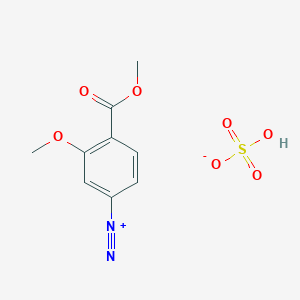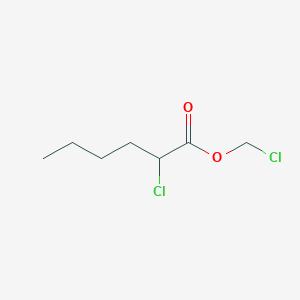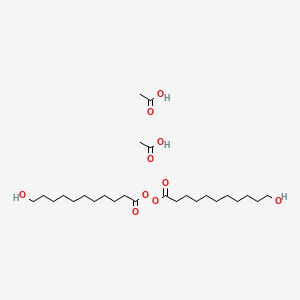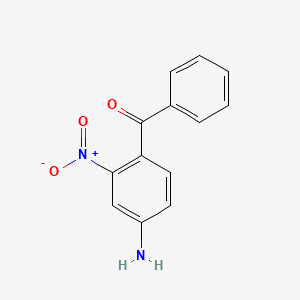![molecular formula C15H15IN2 B14409648 4-[(1H-Indol-1-yl)methyl]-1-methylpyridin-1-ium iodide CAS No. 82485-29-8](/img/structure/B14409648.png)
4-[(1H-Indol-1-yl)methyl]-1-methylpyridin-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1H-Indol-1-yl)methyl]-1-methylpyridin-1-ium iodide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals. This compound features an indole moiety linked to a pyridinium ion, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1H-Indol-1-yl)methyl]-1-methylpyridin-1-ium iodide typically involves the reaction of 1-methylpyridinium iodide with an indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The resulting indole can then be alkylated with 1-methylpyridinium iodide to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis followed by purification steps such as recrystallization or chromatography to obtain the pure product. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
化学反応の分析
Types of Reactions
4-[(1H-Indol-1-yl)methyl]-1-methylpyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The pyridinium ion can be reduced to form the corresponding pyridine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the indole or pyridinium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Pyridine derivatives.
Substitution: Various substituted indole or pyridinium derivatives depending on the nucleophile used.
科学的研究の応用
4-[(1H-Indol-1-yl)methyl]-1-methylpyridin-1-ium iodide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 4-[(1H-Indol-1-yl)methyl]-1-methylpyridin-1-ium iodide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways involved in cell proliferation, apoptosis, and immune response.
類似化合物との比較
Similar Compounds
1-Methyl-1H-indole-3-carboxylate: Another indole derivative with similar biological activities.
1-Methylpyridinium chloride: Similar pyridinium ion but lacks the indole moiety.
Uniqueness
4-[(1H-Indol-1-yl)methyl]-1-methylpyridin-1-ium iodide is unique due to the presence of both indole and pyridinium moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications .
特性
CAS番号 |
82485-29-8 |
|---|---|
分子式 |
C15H15IN2 |
分子量 |
350.20 g/mol |
IUPAC名 |
1-[(1-methylpyridin-1-ium-4-yl)methyl]indole;iodide |
InChI |
InChI=1S/C15H15N2.HI/c1-16-9-6-13(7-10-16)12-17-11-8-14-4-2-3-5-15(14)17;/h2-11H,12H2,1H3;1H/q+1;/p-1 |
InChIキー |
USIPLPMGVGWUKS-UHFFFAOYSA-M |
正規SMILES |
C[N+]1=CC=C(C=C1)CN2C=CC3=CC=CC=C32.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Naphthalenesulfonic acid, 7-[[4-chloro-6-[ethyl[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-, trisodium salt](/img/structure/B14409567.png)

![5-([1,1'-Biphenyl]-4-yl)-2-(4-chlorophenyl)-1,3-oxazole](/img/structure/B14409585.png)


![1-[6-(dimethylarsanylsulfanylmethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B14409606.png)
![2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethan-1-one](/img/structure/B14409614.png)

![N-[(2S)-1-(4-Carboxyanilino)-1-oxopropan-2-yl]-L-phenylalanine](/img/structure/B14409626.png)

![Ethanaminium, 2-[ethyl[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]-N,N,N-trimethyl-, acetate](/img/structure/B14409635.png)
![1,7-Naphthalenedisulfonic acid, 4-(benzoylamino)-5-hydroxy-6-[[1-sulfo-6-[[2-(sulfooxy)ethyl]sulfonyl]-2-naphthalenyl]azo]-, tetrasodium salt](/img/structure/B14409641.png)

